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Cat. No.: B1577444 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
Combi-2 is a synthetic hexapeptide with the sequence Acetylation-Phe-Arg-Trp-Trp-His-Arg-

NH2 (Ac-FRWWHR-NH2).[1] Identified through combinatorial chemistry, it exhibits significant

antimicrobial activity against a range of bacteria, including Staphylococcus aureus,

Streptococcus sanguis, and Escherichia coli. Structural studies have revealed that in a

membrane-mimicking environment, Combi-2 adopts a coiled, amphipathic conformation. Its

mechanism of action is believed to be intracellular, targeting components within the bacterial

cell rather than causing widespread membrane disruption. This guide provides a

comprehensive overview of the technical details of the Combi-2 peptide, including its

synthesis, purification, structural characteristics, and antimicrobial properties, supported by

detailed experimental protocols and data.

Peptide Characteristics
The fundamental properties of the Combi-2 peptide are summarized in the table below.
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Property Value

Sequence Ac-Phe-Arg-Trp-Trp-His-Arg-NH2

Molecular Formula C₅₁H₆₅N₁₇O₇

Molecular Weight 1028.17 g/mol

Modifications N-terminal Acetylation, C-terminal Amidation

Peptide Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS)
Combi-2 is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Protocol:

Resin Selection and Preparation: A Rink Amide resin is utilized to generate the C-terminal

amide. The resin is swelled in dimethylformamide (DMF) for 30 minutes prior to the first

coupling step.

Amino Acid Coupling:

Fmoc-protected amino acids are sequentially coupled to the resin. For each coupling

cycle, 3 equivalents of the Fmoc-amino acid are pre-activated with 2.9 equivalents of

HBTU and 6 equivalents of N,N-diisopropylethylamine (DIEA) in DMF.

The activated amino acid solution is added to the resin, and the reaction is allowed to

proceed for 2 hours at room temperature with gentle agitation.

Completion of the coupling reaction is monitored using a Kaiser test.

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20%

piperidine in DMF solution for 20 minutes.

Acetylation: Following the final deprotection step, the N-terminus is acetylated by treating the

peptide-resin with a solution of acetic anhydride and DIEA in DMF.
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Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain

protecting groups are simultaneously removed by treatment with a cleavage cocktail of

trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v/v) for 2-3 hours at

room temperature.

Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether,

centrifuged, and the pellet is washed multiple times with cold ether. The crude peptide is then

dissolved in a minimal amount of water/acetonitrile and lyophilized.

High-Performance Liquid Chromatography (HPLC)
Purification
The crude Combi-2 peptide is purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Protocol:

Column: A preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size) is used.

Mobile Phases:

Mobile Phase A: 0.1% TFA in water

Mobile Phase B: 0.1% TFA in acetonitrile

Gradient: A linear gradient of 10-50% Mobile Phase B over 40 minutes at a flow rate of 15

mL/min is typically employed. The exact gradient may be optimized based on the initial

analytical HPLC profile of the crude peptide.

Detection: The peptide elution is monitored by UV absorbance at 220 nm and 280 nm.

Fraction Collection and Analysis: Fractions corresponding to the major peak are collected,

analyzed by analytical RP-HPLC and mass spectrometry to confirm purity and identity, and

then pooled.

Lyophilization: The pure fractions are lyophilized to obtain the final peptide product as a

white powder.
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Structure
The three-dimensional structure of Combi-2 has been investigated in membrane-mimicking

environments using Nuclear Magnetic Resonance (NMR) spectroscopy. In the presence of

dodecylphosphocholine (DPC) and sodium dodecyl sulphate (SDS) micelles, the peptide

adopts a coiled, amphipathic conformation.[1] This structure is crucial for its interaction with

bacterial membranes.

NMR Spectroscopy for Structure Determination
Protocol:

Sample Preparation: Lyophilized Combi-2 is dissolved in a buffer (e.g., 20 mM sodium

phosphate, pH 6.5) containing deuterated DPC or SDS micelles to a final peptide

concentration of 1-2 mM. A small amount of D₂O is added for the lock signal.

NMR Experiments: A series of two-dimensional NMR experiments are performed, including

TOCSY (Total Correlation Spectroscopy) for assigning spin systems of the amino acid

residues and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space

proximities between protons that are close in space (< 5 Å).

Data Processing and Analysis: The NMR spectra are processed using appropriate software

(e.g., TopSpin, NMRPipe). Resonance assignments are made by sequential walking through

the TOCSY and NOESY spectra.

Structure Calculation: The distance restraints derived from the NOESY cross-peak

intensities, along with dihedral angle restraints predicted from chemical shifts (using

programs like TALOS), are used as input for structure calculation software (e.g., CYANA,

XPLOR-NIH). A family of low-energy structures is generated, and the final structure

represents the ensemble of these conformers.

Antimicrobial Activity
Combi-2 demonstrates potent antimicrobial activity against both Gram-positive and Gram-

negative bacteria.

Minimum Inhibitory Concentration (MIC) Assay
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The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of

a microorganism after overnight incubation.

Protocol:

Bacterial Strains:Staphylococcus aureus, Streptococcus sanguis, and Escherichia coli are

grown in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

Peptide Preparation: A stock solution of Combi-2 is prepared in sterile water or a suitable

buffer (e.g., 0.01% acetic acid with 0.2% bovine serum albumin to prevent peptide loss).

Serial two-fold dilutions are made in a 96-well microtiter plate.

Inoculation: The bacterial cultures are diluted to a final concentration of approximately 5 x

10⁵ CFU/mL in MHB and added to the wells of the microtiter plate containing the peptide

dilutions.

Incubation: The plate is incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is determined as the lowest peptide concentration at which no

visible bacterial growth (turbidity) is observed.

While the exact MIC values from the original discovery are not readily available in public

literature, typical MIC values for such peptides against the specified bacteria are in the low

micromolar range. Further experimental validation is required to establish the precise values.

Mechanism of Action
The bactericidal mechanism of Combi-2 is thought to involve its translocation across the

bacterial membrane to act on intracellular targets. This is supported by studies showing the

rapid passage of fluorescently-tagged Combi-2 into E. coli and S. aureus, with minimal

membrane leakage observed in vesicle-based assays.[1]

Logical Flow of Intracellular Action
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Proposed intracellular mechanism of action for Combi-2.

Isothermal Titration Calorimetry (ITC) for Membrane
Interaction
ITC can be used to characterize the thermodynamics of Combi-2 binding to model bacterial

membranes (e.g., vesicles composed of negatively charged phospholipids like POPG).
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Protocol:

Sample Preparation:

Vesicles: Large unilamellar vesicles (LUVs) are prepared by extrusion. The lipid

composition should mimic the target bacterial membrane (e.g., a mixture of POPG and

POPC).

Peptide: Combi-2 is dissolved in the same buffer as the vesicles to minimize heats of

dilution.

ITC Experiment:

The LUV suspension is placed in the ITC sample cell.

The Combi-2 solution is loaded into the injection syringe.

A series of small injections of the peptide solution into the vesicle suspension are

performed. The heat change associated with each injection is measured.

Data Analysis: The integrated heat data is plotted against the molar ratio of peptide to lipid.

The resulting binding isotherm is fitted to a suitable binding model to determine the binding

affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Studies on Combi-2 have shown that it interacts preferentially with lipid vesicles containing

negatively charged head groups, which is consistent with an initial electrostatic attraction to

bacterial membranes.[1]

Signaling Pathways
Currently, there is no published data on the specific signaling pathways in host (eukaryotic)

cells that are modulated by the Combi-2 peptide. Its primary characterization has been in the

context of its direct antimicrobial activity.

Conclusion
Combi-2 is a well-characterized antimicrobial peptide with a defined sequence, structure, and a

proposed intracellular mechanism of action. The detailed protocols provided in this guide offer
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a framework for its synthesis, purification, and functional characterization. Further research is

warranted to elucidate its precise intracellular targets, to quantify its antimicrobial efficacy with

standardized MIC testing, and to investigate any potential interactions with host cell signaling

pathways, which would be crucial for its development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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